molecular formula C7H16N2O B13251055 2-Amino-4,4-dimethylpentanamide

2-Amino-4,4-dimethylpentanamide

Cat. No.: B13251055
M. Wt: 144.21 g/mol
InChI Key: KVJDSFJFBNKXPD-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethylpentanamide is an organic compound with the molecular formula C7H16N2O It is characterized by the presence of an amino group (-NH2) and an amide group (-CONH2) attached to a pentane backbone with two methyl groups at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethylpentanamide typically involves the reaction of 2-amino-4,4-dimethylpentanoic acid with ammonia (NH3). The reaction proceeds under basic conditions, where the carboxylic acid group is converted to an amide group. The reaction can be represented as follows:

2-Amino-4,4-dimethylpentanoic acid+NH3This compound+H2O\text{2-Amino-4,4-dimethylpentanoic acid} + \text{NH}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Amino-4,4-dimethylpentanoic acid+NH3​→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-dimethylpentanamide can undergo various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to yield the corresponding carboxylic acid and ammonia.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for amides.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of strong acids (e.g., HCl) or bases (e.g., NaOH) and elevated temperatures.

    Substitution: Common reagents include alkyl halides and other electrophiles that can react with the amino group.

Major Products

    Hydrolysis: Produces 2-amino-4,4-dimethylpentanoic acid and ammonia.

    Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4,4-dimethylpentanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The amino and amide groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,4-dimethylpentanoic acid: The precursor in the synthesis of 2-Amino-4,4-dimethylpentanamide.

    2-Amino-2,4-dimethylpentanamide: A structural isomer with different properties and reactivity.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-amino-4,4-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDSFJFBNKXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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